molecular formula C7H13N3O2 B13503318 2-(1,4-Diazepan-1-yl)-2-oxoacetamide

2-(1,4-Diazepan-1-yl)-2-oxoacetamide

Cat. No.: B13503318
M. Wt: 171.20 g/mol
InChI Key: CCVSLRZGQLCZJU-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-2-oxoacetamide is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant applications in pharmaceuticals and organic synthesis. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide typically involves the reaction of 1,4-diazepane with oxalyl chloride followed by the addition of ammonia or an amine. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of proteases or kinases, thereby modulating cellular processes such as signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)nicotinonitrile
  • 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
  • 2-(4-acetyl-1,4-diazepan-1-yl)-1-phenylethanol

Uniqueness

2-(1,4-Diazepan-1-yl)-2-oxoacetamide is unique due to its specific structural features and reactivity. Unlike other diazepane derivatives, it possesses an oxoacetamide group that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-2-oxoacetamide

InChI

InChI=1S/C7H13N3O2/c8-6(11)7(12)10-4-1-2-9-3-5-10/h9H,1-5H2,(H2,8,11)

InChI Key

CCVSLRZGQLCZJU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)C(=O)N

Origin of Product

United States

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